molecular formula C19H23FN6O2 B2409198 7-(4-fluorobenzyl)-1,3-dimethyl-8-(4-methylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione CAS No. 333755-23-0

7-(4-fluorobenzyl)-1,3-dimethyl-8-(4-methylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2409198
CAS No.: 333755-23-0
M. Wt: 386.431
InChI Key: FVOAAGUUXWDRAG-UHFFFAOYSA-N
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Description

7-(4-fluorobenzyl)-1,3-dimethyl-8-(4-methylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C19H23FN6O2 and its molecular weight is 386.431. The purity is usually 95%.
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Properties

IUPAC Name

7-[(4-fluorophenyl)methyl]-1,3-dimethyl-8-(4-methylpiperazin-1-yl)purine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23FN6O2/c1-22-8-10-25(11-9-22)18-21-16-15(17(27)24(3)19(28)23(16)2)26(18)12-13-4-6-14(20)7-5-13/h4-7H,8-12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVOAAGUUXWDRAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=NC3=C(N2CC4=CC=C(C=C4)F)C(=O)N(C(=O)N3C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23FN6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

7-(4-fluorobenzyl)-1,3-dimethyl-8-(4-methylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione is a purine derivative with potential therapeutic applications. This compound has garnered attention due to its unique structural features and biological activities, particularly in the context of its pharmacological properties.

  • IUPAC Name : 7-[(4-fluorophenyl)methyl]-1,3-dimethyl-8-(4-methylpiperazin-1-yl)purine-2,6-dione
  • Molecular Formula : C20H25FN6O2
  • Molecular Weight : 400.458 g/mol
  • CAS Number : 1186404-55-6

Structural Characteristics

The compound features a purine core substituted at various positions, which is crucial for its biological activity. The presence of a fluorobenzyl group and a methylpiperazine moiety enhances its interaction with biological targets.

Research indicates that this compound exhibits several biological activities through various mechanisms:

  • Antitumor Activity : Preliminary studies suggest that it may inhibit tumor growth in specific cancer cell lines, potentially through the modulation of signaling pathways involved in cell proliferation and survival.
  • Neuroprotective Effects : The compound has shown promise in neuroprotection, possibly by inhibiting neuronal nitric oxide synthase, which is implicated in neurodegenerative diseases.
  • Antimicrobial Properties : There is evidence suggesting antimicrobial activity against certain pathogens, making it a candidate for further exploration in infectious disease treatment.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

StudyFindings
In vitro studies on cancer cell lines Demonstrated significant cytotoxic effects against HT-29 and TK-10 cell lines at concentrations as low as 10 µM.
Neuroprotection assays Showed reduced neuronal cell death in models of oxidative stress when treated with the compound.
Antimicrobial testing Exhibited inhibitory effects on bacterial strains such as E. coli and Staphylococcus aureus at varying concentrations.

Toxicological Profile

The Safety Data Sheet (SDS) indicates that the compound may cause skin and eye irritation and has specific target organ toxicity upon single exposure. Handling precautions include using protective equipment to prevent exposure.

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